molecular formula C8H6ClFO3 B13612731 5-Chloro-3-fluoro-2-methoxybenzoic acid

5-Chloro-3-fluoro-2-methoxybenzoic acid

Cat. No.: B13612731
M. Wt: 204.58 g/mol
InChI Key: VLZGGHUQJDAWNU-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-methoxybenzoic acid typically involves the introduction of chloro, fluoro, and methoxy groups onto a benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is functionalized with the desired substituents. For instance, starting with 2-methoxybenzoic acid, chlorination and fluorination can be achieved using reagents like thionyl chloride and fluorine gas under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Catalysts and specific reaction conditions are employed to ensure the efficient introduction of substituents while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro or fluoro substituents .

Scientific Research Applications

5-Chloro-3-fluoro-2-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxybenzoic acid: Similar structure but lacks the fluoro substituent.

    5-Fluoro-2-methoxybenzoic acid: Similar structure but lacks the chloro substituent.

    3-Chloro-5-fluoro-2-methoxybenzoic acid: Positional isomer with different substitution pattern.

Uniqueness

5-Chloro-3-fluoro-2-methoxybenzoic acid is unique due to the specific arrangement of chloro, fluoro, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

5-chloro-3-fluoro-2-methoxybenzoic acid

InChI

InChI=1S/C8H6ClFO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12)

InChI Key

VLZGGHUQJDAWNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)Cl)C(=O)O

Origin of Product

United States

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